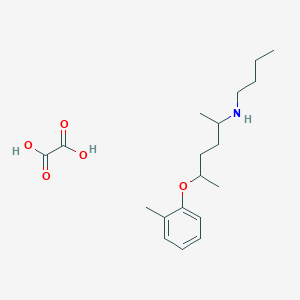
N-butyl-5-(2-methylphenoxy)-2-hexanamine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-5-(2-methylphenoxy)-2-hexanamine oxalate, commonly known as DMHA, is a synthetic compound that belongs to the class of aliphatic amines. It is widely used in scientific research for its potential applications in various fields such as pharmaceuticals, biotechnology, and sports nutrition. DMHA is a stimulant that is structurally similar to DMAA (1,3-dimethylamylamine) and has been reported to have similar effects on the central nervous system. The purpose of
Mecanismo De Acción
DMHA is a central nervous system stimulant that acts by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin (5). It also acts as a monoamine oxidase inhibitor, which prevents the breakdown of these neurotransmitters and prolongs their effects (6).
Biochemical and Physiological Effects:
DMHA has been reported to have several biochemical and physiological effects. In animal studies, DMHA has been shown to increase locomotor activity, enhance memory, and reduce anxiety (7). In human studies, DMHA has been reported to increase energy, improve focus, and enhance mood (8).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DMHA in lab experiments is its potential as a chiral building block for the synthesis of various compounds. Another advantage is its potential as a bronchodilator and as a treatment for ADHD. However, one limitation of using DMHA in lab experiments is its stimulant properties, which may interfere with the results of certain experiments.
Direcciones Futuras
There are several future directions for research on DMHA. One direction is to investigate its potential as a treatment for ADHD and other cognitive disorders. Another direction is to study its potential as a pre-workout supplement and its effects on athletic performance. Additionally, further research is needed to determine the long-term effects of DMHA on the central nervous system and its safety profile.
In conclusion, DMHA is a synthetic compound that has potential applications in various fields such as pharmaceuticals, biotechnology, and sports nutrition. Its synthesis method involves the reaction of 2-methyl-2-phenylpropanal with n-butyllithium, followed by reaction with 1-bromo-2-hexanone, and treatment with oxalic acid. DMHA acts as a central nervous system stimulant by increasing the release of neurotransmitters and acts as a monoamine oxidase inhibitor. Its biochemical and physiological effects include increased energy, improved focus, and enhanced mood. DMHA has advantages and limitations for lab experiments and several future directions for research.
Métodos De Síntesis
DMHA is synthesized by reacting 2-methyl-2-phenylpropanal with n-butyllithium, followed by reaction with 1-bromo-2-hexanone. The resulting product is then treated with oxalic acid to form DMHA oxalate (1).
Aplicaciones Científicas De Investigación
DMHA has been studied for its potential applications in various fields such as pharmaceuticals, biotechnology, and sports nutrition. In pharmaceuticals, DMHA has been investigated for its potential as a bronchodilator and as a treatment for attention deficit hyperactivity disorder (ADHD) (2). In biotechnology, DMHA has been studied for its potential as a chiral building block for the synthesis of various compounds (3). In sports nutrition, DMHA has been investigated for its potential as a pre-workout supplement due to its stimulant properties (4).
Propiedades
IUPAC Name |
N-butyl-5-(2-methylphenoxy)hexan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO.C2H2O4/c1-5-6-13-18-15(3)11-12-16(4)19-17-10-8-7-9-14(17)2;3-1(4)2(5)6/h7-10,15-16,18H,5-6,11-13H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWABECMWLDBLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(C)CCC(C)OC1=CC=CC=C1C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-piperidinyl](phenyl)methanone](/img/structure/B5211701.png)
![methyl 4-{[{[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}(methylamino)methylene]amino}benzoate](/img/structure/B5211715.png)
![1-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5211718.png)
![2-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5211727.png)
![4-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-2-methyl-3-butyn-2-ol](/img/structure/B5211732.png)
![N-(2-cyanophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5211737.png)
![N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5211742.png)
![ethyl 1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5211749.png)
![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine](/img/structure/B5211756.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-4-fluoro-N-phenylbenzenesulfonamide](/img/structure/B5211767.png)

![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methylbenzenesulfonate](/img/structure/B5211786.png)
![5-{2-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5211788.png)